6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester is a heterocyclic compound characterized by the presence of both thiazole and pyridine rings. This compound is notable for its potential biological activities and applications in medicinal chemistry. The compound's IUPAC name reflects its structure, which includes an amino group, a thiazolo ring, and a carboxylic acid methyl ester functionality.
6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester falls under the category of heterocyclic compounds. These compounds are characterized by their cyclic structure containing at least one heteroatom (in this case, nitrogen and sulfur) in the ring. This specific compound is classified as a thiazolo-pyridine derivative, which is significant in pharmaceutical research due to its diverse biological activities.
The synthesis of 6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of 6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester features:
The structural representation can be visualized using molecular modeling software, and key data points include:
6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester can participate in various chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For example, nucleophilic substitutions often require polar aprotic solvents to stabilize intermediates.
The mechanism of action for compounds like 6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester often involves interaction with biological targets such as enzymes or receptors:
Research into similar compounds has shown that modifications at various positions on the thiazole or pyridine rings can enhance biological activity or selectivity towards specific targets.
While specific physical properties like density and boiling point are not universally reported for this compound, general characteristics include:
Chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature.
6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester has potential applications in:
This compound's unique structural features make it an attractive candidate for further investigation in drug discovery and development processes.
This bicyclic heterocycle features a thiazole ring fused to a pyridine ring at the [5,4-c] positions. Its IUPAC name is methyl 6-amino-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate, reflecting the ester group at position 2 and the amino group at position 6 of the pyridine ring. Key structural properties include:
Table 1: Structural Parameters of 6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic Acid Methyl Ester
Parameter | Value | Method/Reference |
---|---|---|
Molecular Formula | C₈H₇N₃O₂S | [4] |
Molecular Weight | 209.23 g/mol | Calculated |
Key Functional Groups | Methyl ester (C2), Amino (C6) | IUPAC Nomenclature |
Hydrogen Bond Capacity | 2 H-bond donors, 3 acceptors | Computational Prediction |
Thiazolo[5,4-c]pyridines represent a specialized subclass of nitrogen-sulfur heterocycles with distinct electronic and steric properties:
Table 2: Comparison of Thiazole-Pyridine Fusion Types
Fusion Type | Bridge Atoms | Electron Density | Bioactivity Relevance |
---|---|---|---|
[5,4-c] | Thiazole C5-Pyridine C4 | Moderate depletion | Enhanced kinase inhibition |
[4,5-b] | Thiazole C4-Pyridine C5 | Severe depletion | Antibacterial agents |
[3,2-a] | Thiazole C3-Pyridine C2 | Minimal depletion | Antiviral scaffolds |
The compound emerged as a key intermediate during the 2010s in anticoagulant development:
Table 3: Historical Milestones in Thiazolo[5,4-c]pyridine Applications
Period | Development | Therapeutic Area |
---|---|---|
2010–2015 | Synthesis optimization as Edoxaban intermediate | Anticoagulants (FXa) |
2016–2020 | Structure-activity relationship (SAR) expansion | Kinase inhibitors, Oncology |
2021–present | Hybrid systems with peptide conjugates | Targeted cancer therapies |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2